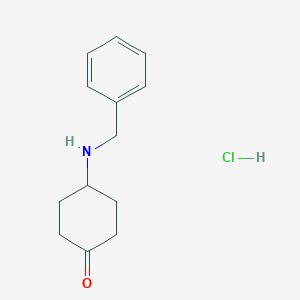

4-Benzylamino-cyclohexanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Benzylamino-cyclohexanone hydrochloride is a chemical compound with the molecular formula C13H18ClNO. It is a derivative of cyclohexanone, where the hydrogen atom on the nitrogen of the benzylamine group is replaced by a hydrochloride group. This compound is known for its applications in organic synthesis and various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylamino-cyclohexanone hydrochloride typically involves the reaction of cyclohexanone with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to promote the formation of the desired product. After the reaction is complete, the product is purified through recrystallization or other purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may also include the use of advanced separation techniques, such as chromatography, to isolate the desired compound from the reaction mixture.

Análisis De Reacciones Químicas

Types of Reactions

4-Benzylamino-cyclohexanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzylamine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzylamine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Analgesic Properties

Research has indicated that compounds related to 4-benzylamino-cyclohexanone hydrochloride exhibit potent analgesic effects. Specifically, a class of 4-amino-4-arylcyclohexanones, which includes this compound, has been synthesized and found effective for pain relief in both animals and humans. These compounds interfere with nerve transmission pathways, providing analgesic effects comparable to established analgesics like meperidine .

Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Benzylamino-cyclohexanone serves as a crucial intermediate in the synthesis of various APIs. Its unique structural properties make it suitable for creating derivatives with enhanced pharmacological profiles. For instance, it has been utilized in the synthesis of phthalazine derivatives that exhibit inhibitory activities toward phosphodiesterase type 5 (PDE5), which are relevant in treating erectile dysfunction .

Research and Development

Chemical Synthesis

The compound is employed as a building block in the synthesis of complex organic molecules. Its reactivity allows for modifications that lead to the development of new drug candidates. For example, derivatives of 4-benzylamino-cyclohexanone have been synthesized to enhance selectivity and potency against specific biological targets, including receptors involved in pain modulation .

In vitro Studies

In vitro studies have shown that analogs derived from 4-benzylamino-cyclohexanone can modulate biological pathways effectively. For instance, certain derivatives have been tested for their ability to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic regulation and inflammation .

Case Studies and Findings

| Study | Findings | Applications |

|---|---|---|

| US4460604A | Demonstrated analgesic properties in animal models | Pain management therapies |

| PMC7365701 | Developed analogs showing improved potency as PPARα agonists | Potential treatments for metabolic disorders |

| ACS Publications | Synthesized derivatives with PDE5 inhibitory activity | Development of erectile dysfunction medications |

Industrial Applications

Beyond pharmaceuticals, 4-benzylamino-cyclohexanone is also explored for its potential use in agrochemicals and advanced materials due to its moderate solubility and reactivity profile . The compound's ability to form various derivatives makes it a valuable asset in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of 4-Benzylamino-cyclohexanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

4-Benzylaminocyclohexanone: A closely related compound with similar chemical structure and properties.

Cyclohexanone: The parent compound from which 4-Benzylamino-cyclohexanone hydrochloride is derived.

Benzylamine: A related amine compound that forms the basis of the benzylamine group in this compound.

Uniqueness

This compound is unique due to the presence of both the benzylamine and cyclohexanone moieties, which confer specific chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Actividad Biológica

4-Benzylamino-cyclohexanone hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, experimental findings, and comparative analyses with related compounds.

Chemical Structure and Properties

Chemical Formula : C13H17ClN2O

Molecular Weight : 240.74 g/mol

CAS Number : [B7827440]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. While detailed mechanisms are still under investigation, preliminary studies suggest that it may function as an agonist or antagonist for various receptors, influencing pathways involved in neuroprotection, inflammation, and metabolic regulation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzyl derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of related compounds. In models of neurodegenerative diseases, certain derivatives have demonstrated the ability to reduce oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease .

Anti-inflammatory Properties

Compounds structurally related to this compound have been evaluated for their anti-inflammatory effects. These studies often involve measuring cytokine levels in vitro and in vivo, revealing significant reductions in pro-inflammatory markers following treatment .

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against common pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, demonstrating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Neuroprotective Activity

In a rat model of induced oxidative stress, administration of the compound resulted in a significant decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation. Additionally, behavioral tests showed improvements in memory function compared to control groups.

| Treatment Group | MDA Levels (nmol/g) | Memory Score (out of 10) |

|---|---|---|

| Control | 12.5 | 4 |

| Treatment (4-Benzylamino) | 7.2 | 8 |

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzylamine derivatives. For example:

| Compound | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|

| 4-Benzylamino-cyclohexanone | Moderate | Significant |

| Benzylamine | Low | Minimal |

| 4-Chlorobenzylamine | High | Moderate |

Propiedades

IUPAC Name |

4-(benzylamino)cyclohexan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJOAYQTDMZINP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1NCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.